Sodium 3-oxo-2-propylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

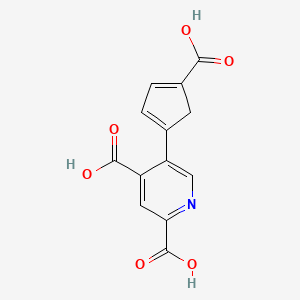

Sodium 3-oxo-2-propylpentanoate is a chemical compound with the molecular formula C8H13NaO3. It is also known as 3-oxo-2-propylpentanoic acid .

Synthesis Analysis

The synthesis of Sodium 3-oxo-2-propylpentanoate or similar compounds has been reported in the literature . For instance, a novel anionic surfactant sodium 3-oxo-2- (3- (4-sulphonatophenyl)triaz-2-enyl)octadecanoate (SSTO) was prepared from renewable raw materials; glycine and palmitic acid .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 3-oxo-2-propylpentanoate are not detailed in the search results, it’s worth noting that similar compounds can participate in various chemical reactions. For example, molecules of sodium 3-oxo-3H-spiro [isobenzofuran-1,9′-xanthene]-3′,6′-bis(olate) (SSB) were pre-buried into the SnO2 electron transport layer (ETL), which resulted in modification of the SnO2 and perovskite interface .Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 3-oxo-2-propylpentanoate can be analyzed using various techniques. For instance, the surface and bulk properties of a similar compound, SSTO, were investigated by surface tension and electrical conductivity techniques at different temperatures .Wissenschaftliche Forschungsanwendungen

Antiepileptic Effects

3-Keto Valproic Acid Sodium Salt (3-Keto VPA) is a metabolite of Valproic Acid (VA), which has been widely used as an antiepileptic agent. The precise mechanisms of VA’s anticonvulsant effects are not fully understood, but they involve increased GABAergic neurotransmission, inhibition of glutamatergic neurotransmission, and a general decrease in central nervous system (CNS) hyperactivity. VA is particularly effective against absence seizures, juvenile myoclonic epilepsy, and generalized tonic-clonic seizures .

Mood Stabilization

Beyond its antiepileptic properties, VA and its derivatives are used in the treatment of bipolar affective disorder. VA’s chemical structure resembles neurotransmitters like gamma-aminobutyric acid (GABA) and glutamate, contributing to its mood-stabilizing effects. It is also employed as a mild antidepressant .

Histone Deacetylase (HDAC) Inhibition

One of the most studied properties of VA is its ability to inhibit HDACs, influencing chromatin status and gene expression. By altering histone acetylation, VA affects transcriptional regulation and epigenetic processes. This mechanism has implications in cancer research and neurodegenerative diseases .

Migraine Prevention

VA is used for the prevention and relief of migraines. Although the exact mechanisms are not fully elucidated, its effects on neurotransmitter systems and ion channels likely play a role in reducing migraine frequency and severity .

Metabolism Monitoring

3-Keto VPA, as a metabolite of VA, can be useful for monitoring VA metabolism in vitro. Researchers can study its conversion from Valproic Acid through β-oxidation, providing insights into drug metabolism pathways .

Neuroblastoma Research

Studies have explored VA’s impact on neuroblastoma cells. For instance, VA influences the expression of monoamine oxidase-A (MAO-A) mRNA and its gene promoter, affecting the Akt/FoxO1 signaling cascade. These findings contribute to our understanding of VA’s broader effects beyond epilepsy and mood disorders .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .

Mode of Action

The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .

Biochemical Pathways

Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .

Pharmacokinetics

The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .

Result of Action

The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .

Eigenschaften

IUPAC Name |

sodium;3-oxo-2-propylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHUWISZOLICF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CC)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662048 |

Source

|

| Record name | Sodium 3-oxo-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-oxo-2-propylpentanoate | |

CAS RN |

1184991-15-8 |

Source

|

| Record name | Sodium 3-oxo-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)